molecular formula C17H22N2O3 B2471199 N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide CAS No. 2197607-83-1

N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide

Cat. No.: B2471199
CAS No.: 2197607-83-1
M. Wt: 302.374
InChI Key: BXEBCAGFKWMJNU-BETUJISGSA-N
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Description

N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide is a complex organic compound with a molecular formula of C17H22N2O3 This compound features a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, a phenyl ring, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide typically involves multiple steps. One common method includes the formation of the morpholine ring followed by the introduction of the dimethyl groups. The phenyl ring is then attached through a carbonyl linkage, and finally, the prop-2-enamide group is introduced.

Industrial Production Methods

Industrial production methods for this compound often utilize advanced techniques such as Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and protein binding.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide include:

  • 2,6-Dimethylmorpholine
  • N-[[4-[(2R,6S)-2,6-Dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-4-16(20)18-9-14-5-7-15(8-6-14)17(21)19-10-12(2)22-13(3)11-19/h4-8,12-13H,1,9-11H2,2-3H3,(H,18,20)/t12-,13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEBCAGFKWMJNU-BETUJISGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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